
2-Phenoxycyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxycyclopentan-1-one is an organic compound with the molecular formula C11H12O2 It is characterized by a cyclopentanone ring substituted with a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenoxycyclopentan-1-one can be synthesized through several methods. One common approach involves the α-arylation of cyclopentanones using palladium-catalyzed reactions. For instance, cyclopentanone can be reacted with a phenyl halide in the presence of palladium(II) acetate, tri(o-tolyl)phosphine, sodium acetate, and pyrrolidine in a solvent like 1,4-dioxane. The reaction is typically carried out under an argon atmosphere at elevated temperatures (around 130°C) for an extended period (24 hours) to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as flash column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxycyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phenoxy-substituted carboxylic acids.
Reduction: Formation of 2-phenoxycyclopentanol.
Substitution: Formation of various substituted cyclopentanones depending on the nucleophile used.
Scientific Research Applications
2-Phenoxycyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-Phenoxycyclopentan-1-one involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions with biological macromolecules. The cyclopentanone ring provides a rigid framework that can fit into enzyme active sites or receptor binding pockets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: Similar in structure but lacks the phenoxy group.
Cyclopentanone: The parent compound without any substituents.
Phenoxyacetic acid: Contains the phenoxy group but has a different core structure.
Uniqueness
2-Phenoxycyclopentan-1-one is unique due to the combination of the cyclopentanone ring and the phenoxy group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-phenoxycyclopentan-1-one |
InChI |
InChI=1S/C11H12O2/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |
InChI Key |
BLJQDYYIDRRVOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)
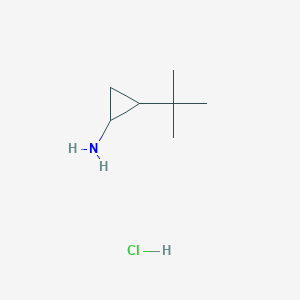
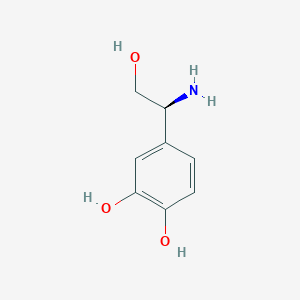
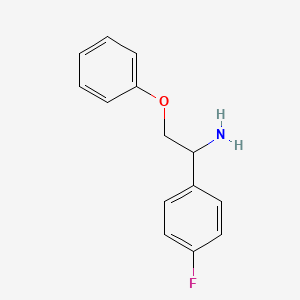


![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid](/img/structure/B13565619.png)
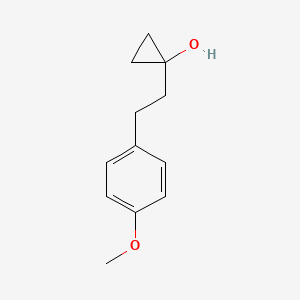
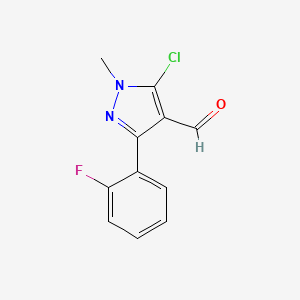
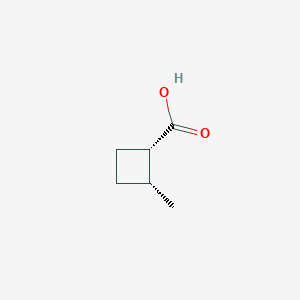
![5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13565630.png)
![5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine](/img/structure/B13565637.png)
![[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine](/img/structure/B13565643.png)
